Dimethyl sulfoxide-d6
Description
Structure
2D Structure
Properties
IUPAC Name |
trideuterio(trideuteriomethylsulfinyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDPXIOMUYVGZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944686 | |
| Record name | Di((2H3)methyl) sulphoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl sulfoxide-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.41 [mmHg] | |
| Record name | Dimethyl sulfoxide-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2206-27-1 | |
| Record name | DMSO-d6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di((2H3)methyl) sulphoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di((2H3)methyl) sulphoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di[(2H3)methyl] sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Applications of Dimethyl Sulfoxide D6 in Specialized Chemical Disciplines
Active Hydrogen Determination
A significant application of DMSO-d6 in NMR spectroscopy is the determination of active hydrogens, such as those in hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups. In many other deuterated solvents, these active hydrogens can exchange with residual protons or with each other, leading to broad or disappearing signals. In DMSO-d6, the hydrogen bonding between the solvent's sulfoxide (B87167) group and the analyte's active hydrogens slows down this exchange process. This results in sharper, more defined peaks, allowing for their unambiguous identification and integration.
Applications in Mass Spectrometry
Solvent for Analysis
Similar to its application in NMR, the ability of DMSO-d6 to dissolve a wide array of compounds makes it a useful solvent for preparing samples for certain mass spectrometry analyses. Its high polarity can be advantageous for electrospray ionization (ESI) and other ionization techniques.
Chemical Ionization Reagent
In chemical ionization (CI) mass spectrometry, a reagent gas is ionized, and these ions then react with the analyte to produce analyte ions. While less common than other CI reagents, deuterated compounds like DMSO-d6 can be used to introduce deuterium (B1214612) atoms into the analyte molecules during the ionization process. This can be a valuable tool for determining the number of exchangeable hydrogens in a molecule, aiding in its structural elucidation.
Role in Stabilization of Reactive Intermediates
The highly polar and aprotic nature of DMSO-d6 can help to stabilize certain reactive intermediates. Its ability to solvate cations and its relatively non-reactive nature towards many intermediates can create a favorable environment for studying short-lived chemical species. For instance, the dimsyl anion, a powerful base and nucleophile, is formed by the deprotonation of DMSO and is often used in a DMSO solution. itwreagents.com While this chemistry is more commonly associated with non-deuterated DMSO, the principles apply to DMSO-d6 as well.
Q & A
Q. Why is DMSO-d₆ the preferred solvent for NMR spectroscopy in peptide and small-molecule studies?
DMSO-d₆ is widely used in NMR due to its high deuteration (≥99.8%), which minimizes proton interference, and its ability to dissolve polar and nonpolar compounds. Its simple NMR spectrum (singlet at δ ~2.50 ppm for residual protons) simplifies signal assignment. Additionally, its high boiling point (189°C) enables high-temperature NMR studies, critical for analyzing thermally stable compounds .
Q. How can researchers verify the purity and deuteration level of DMSO-d₆?
Purity is validated using Karl Fischer titration (≤0.03% H₂O + D₂O) and NMR analysis (≤0.02% residual H₂O). Deuteration (≥99.8%) is confirmed via mass spectrometry or isotope-ratio analysis. For advanced applications like peptide dynamics, ensure the absence of acidic impurities by referencing equilibrium acidity studies in DMSO-d₆ .
Q. What safety protocols are essential when handling DMSO-d₆ in the laboratory?
Key protocols include:
- Training on hazards (flammability: flash point 88°C; LD₅₀: 40,000 mg/kg dermal in rats) and emergency responses (e.g., fire suppression with CO₂ or dry chemical agents).
- Using Schlenk lines or inert atmospheres for air-sensitive reactions.
- Documenting PI approval for scaling up novel reactions lacking literature precedent .
Advanced Research Questions
Q. How does the high viscosity of DMSO-d₆ impact NMR signal resolution, and how can this be mitigated?
High viscosity broadens NMR signals due to reduced molecular tumbling. To address this:
Q. In reaction monitoring, how can DMSO-d₆ interfere with detecting intermediates, and what experimental adjustments are needed?
DMSO-d₆’s polarity can stabilize reactive intermediates, complicating detection. Strategies include:
Q. How do solvent-solute interactions in DMSO-d₆ influence conformational studies of peptides and ionic liquids?
DMSO-d₆’s strong hydrogen-bond-accepting capacity can stabilize specific peptide conformations (e.g., β-turn structures in kaliocin-1 fragments) or alter ionic liquid interactions. To dissect these effects:
Q. What methodological considerations are critical when using DMSO-d₆ for quantifying equilibrium acidities in superacids?
DMSO-d₆’s low dielectric constant enhances ion pairing, affecting acidity measurements. Ensure:
- Calibration against reference acids (e.g., trifluoromethanesulfonic acid).
- Control of trace water (≤0.02%) via molecular sieves to prevent proton exchange artifacts .
Methodological Best Practices
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Sample Preparation for NMR:
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Handling Hygroscopicity:
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Scale-Up Reactions:
- For large-scale syntheses, validate solvent compatibility via small-scale screening (e.g., 0.1 mmol) to avoid exothermic decomposition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
